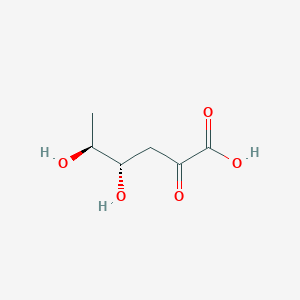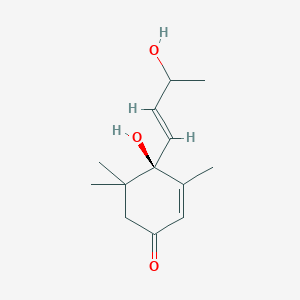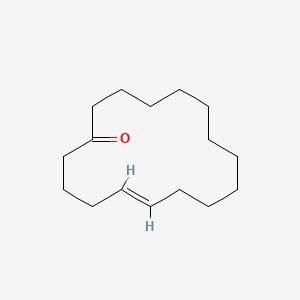
(E)-5-Cyclohexadecen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It is an unsaturated analog of cyclohexadecanone and is similar in chemical structure to natural musk scents such as civetone and muscone . This compound is known for its strong musk scent with floral, amber, and civet tones . It is commonly used as a substitute for natural musk in perfumes, cosmetics, and soaps .
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Cyclohexadecen-1-one can be synthesized through a four-step sequence starting from cyclododecanone . The synthesis involves the following steps:
Chlorination: Cyclododecanone is reacted with chlorine to form 2-chlorocyclododecanone.
Grignard Reaction: The chlorinated product is then reacted with two moles of vinyl magnesium chloride to yield 1,2-divinylcyclododecan-1-ol.
Oxy-Cope Rearrangement: The divinyl alcohol undergoes an oxy-Cope rearrangement to form 5-Cyclohexadecen-1-one.
Industrial Production Methods
The industrial production of 5-Cyclohexadecen-1-one follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process involves stringent reaction conditions and purification steps to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
5-Cyclohexadecen-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo substitution reactions, particularly at the double bond or the ketone group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
5-Cyclohexadecen-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a synthetic intermediate in the preparation of other macrocyclic compounds and musks.
Biology: Studied for its interactions with biological receptors and its potential use in bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug delivery systems.
Mechanism of Action
The mechanism of action of 5-Cyclohexadecen-1-one involves its interaction with olfactory receptors, leading to the perception of its musk scent. The compound’s molecular structure allows it to bind to specific receptors, triggering a signal transduction pathway that results in the characteristic musk odor .
Comparison with Similar Compounds
Similar Compounds
Civetone: A natural musk scent with a similar macrocyclic structure.
Muscone: Another natural musk compound with a similar structure and scent profile.
Cyclohexadecanone: The saturated analog of 5-Cyclohexadecen-1-one.
Uniqueness
5-Cyclohexadecen-1-one is unique due to its unsaturated structure, which imparts a distinct musk scent with floral, amber, and civet tones . This makes it a valuable substitute for natural musks in various applications.
Properties
CAS No. |
35951-24-7 |
|---|---|
Molecular Formula |
C16H28O |
Molecular Weight |
236.39 g/mol |
IUPAC Name |
(5E)-cyclohexadec-5-en-1-one |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h6,8H,1-5,7,9-15H2/b8-6+ |
InChI Key |
ABRIMXGLNHCLIP-SOFGYWHQSA-N |
SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 |
Isomeric SMILES |
C1CCCCCC(=O)CCC/C=C/CCCC1 |
Canonical SMILES |
C1CCCCCC(=O)CCCC=CCCCC1 |
Key on ui other cas no. |
37609-25-9 |
Synonyms |
5-cyclohexadecen-1-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


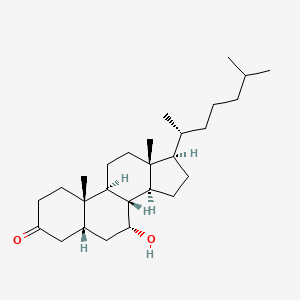
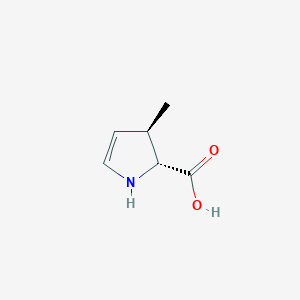
![3,11-Difluoro-6,8,13-trimethyl-8H-quino[4,3,2-KL]acridin-13-ium](/img/structure/B1239898.png)

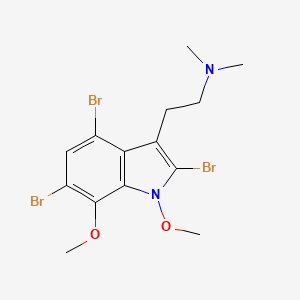
![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B1239906.png)
![N-{4-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}acetamide](/img/structure/B1239907.png)

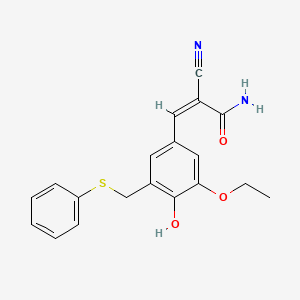
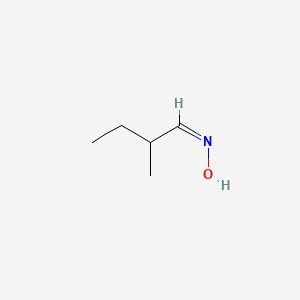
![Pentanamide, 2-(dimethylamino)-3-methyl-N-[3-(1-methylethyl)-7-(2-methylpropyl)-5,8-dioxo-2-oxa-6,9-diazabicyclo[10.2.2]hexadeca-10,12,14,15-tetraen-4-yl]-, [3R-[3R*,4S*(2S*,3S*),7S*]]-](/img/structure/B1239912.png)
![(1r,2r)-2-[(2s,4e,6e,8r,9s,11r,13s,15s,16s)-7-Cyano-8,16-Dihydroxy-9,11,13,15-Tetramethyl-18-Oxooxacyclooctadeca-4,6-Dien-2-Yl]cyclopentanecarboxylic Acid](/img/structure/B1239916.png)
